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A Comparative Guide to AlGaN/GaN vs. AlGaN-Channel High Electron Mobility Transistors

(HEMTs)

High Electron Mobility Transistors (HEMTs) based on III-nitride compound semiconductors,

such as Gallium Nitride (GaN) and its alloys, are at the forefront of high-power and high-

frequency electronics. Their superior material properties, including a wide bandgap, high

breakdown field, and high electron saturation velocity, make them ideal for applications ranging

from radio-frequency (RF) power amplifiers in 5G base stations to efficient power converters.

The most common and commercially widespread device is the AlGaN/GaN HEMT. In this

structure, a thin layer of Aluminum Gallium Nitride (AlGaN) is grown on a GaN channel layer.

Due to spontaneous and piezoelectric polarization effects at the heterointerface between these

two materials, a highly concentrated sheet of electrons, known as a two-dimensional electron

gas (2DEG), is formed. This 2DEG serves as the transistor's channel, offering high electron

mobility as the electrons move in an undoped GaN layer with reduced impurity scattering.

This guide provides a comparative analysis between the conventional AlGaN/GaN HEMT

(utilizing a GaN channel) and the emerging AlGaN-channel HEMT. The latter is explored for its

potential to achieve even higher breakdown voltages due to the wider bandgap of the AlGaN

channel.

Fundamental Device Structure
The defining difference between these two HEMT variants is the material used for the electron

transit channel. In a standard AlGaN/GaN HEMT, the 2DEG is confined within the GaN layer
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just below the AlGaN barrier. In an AlGaN-channel HEMT, the channel itself is composed of

AlGaN with a lower aluminum mole fraction than the barrier layer above it.
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Fig. 1: Basic structures of a GaN-channel HEMT and an AlGaN-channel HEMT.

Comparative Performance Analysis
The choice of channel material directly influences key device performance metrics. While

AlGaN/GaN HEMTs are a mature technology, AlGaN-channel devices offer potential

advantages for very high voltage applications.

Data Presentation: Performance Metrics
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Performance
Parameter

AlGaN/GaN HEMT
(GaN Channel)

AlGaN-Channel
HEMT

Rationale for
Difference

Electron Mobility
Higher (~1500-2000

cm²/V·s)

Lower (~160-1000

cm²/V·s)[1]

Increased alloy

scattering in the

AlGaN channel

reduces mobility

compared to the purer

GaN channel.[1]

Breakdown Voltage

(Vbr)

High (e.g., 953 V for

Lgd=7µm)[2]

Very High (e.g., 1535

V for Lgd=7µm)[2]

The wider bandgap of

the AlGaN channel

supports a larger

critical electric field

before breakdown.[1]

[2]

Thermal Conductivity
GaN: ~220 W/m·K (for

a ~1µm layer)[3]

AlGaN: ~10-20

W/m·K[3]

Alloying GaN with AlN

significantly increases

phonon scattering,

thus reducing thermal

conductivity.[3]

Cut-off Frequency (fT)
High (e.g., 24-73.6

GHz)[4][5]
Generally Lower

Higher electron

mobility and velocity in

the GaN channel

typically lead to better

frequency

performance.

2DEG Density High (~1x10¹³ cm⁻²)[6] Can be higher

Larger polarization

differences can be

engineered to induce

a higher sheet charge

density.

On-Resistance (Ron) Lower Higher The combination of

higher electron

mobility and

established contact
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technology results in

lower on-resistance.

Experimental Protocols
HEMT Fabrication Workflow
The fabrication of both HEMT types follows a similar process flow, involving epitaxial growth

followed by photolithography, etching, and metallization steps.
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HEMT Fabrication Process
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Fig. 2: A generalized workflow for the fabrication of AlGaN/GaN HEMTs.
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Detailed Methodologies:

Epitaxial Growth: Layers are typically grown using Metal-Organic Chemical Vapor Deposition

(MOCVD). For an AlGaN/GaN HEMT, this involves growing a GaN channel followed by an

AlGaN barrier.[7] For an AlGaN-channel device, an AlGaN layer with a lower Al concentration

is grown before the higher-concentration AlGaN barrier.[1]

Mesa Isolation: To electrically isolate individual devices, areas of the epitaxial layers are

removed down to the buffer layer. This is commonly achieved using a chlorine-based

Reactive Ion Etching (RIE) dry etch process.[8]

Ohmic Contacts: A multi-layer metal stack (commonly Ti/Al/Ni/Au) is deposited for the source

and drain contacts.[7] A high-temperature rapid thermal annealing step is performed to alloy

the metals with the semiconductor, forming low-resistance ohmic contacts.

Gate Formation: The gate contact, which forms a Schottky barrier, is critical for controlling

the transistor. For high-frequency devices, a "T-shaped" gate is often fabricated using

electron-beam lithography to achieve a short gate length at the semiconductor interface

while having a larger top cross-section to reduce gate resistance.[4]

Passivation: A dielectric layer like Silicon Nitride (SiN) is deposited over the device surface to

reduce charge trapping effects (current collapse) and improve reliability.[9]

Key Characterization Experiments
DC Electrical Characterization:

Protocol: DC current-voltage (I-V) characteristics are measured using a semiconductor

parameter analyzer. The drain current (Id) is measured as a function of drain-source voltage

(Vds) for various gate-source voltages (Vgs). Transconductance (gm), a measure of the

device's gain, is extracted from the slope of the Id-Vgs curve.

Objective: To determine key parameters like maximum drain current, on-resistance, and

threshold voltage.

Breakdown Voltage Measurement:
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Protocol: The device is tested in the "off-state" (Vgs below the threshold voltage). The drain

voltage is gradually increased while monitoring the drain and gate leakage currents. The

breakdown voltage is defined as the drain voltage at which a sudden, irreversible increase in

leakage current occurs.[10]

Setup: This requires a high-voltage source-measure unit. The measurement is often

performed with the device submerged in an insulating fluid like Fluorinert to prevent air

breakdown.

Objective: To determine the maximum voltage the device can withstand before catastrophic

failure.

RF Performance Characterization:

Protocol: A Vector Network Analyzer (VNA) is used to measure the scattering parameters (S-

parameters) of the HEMT over a wide range of frequencies (e.g., 0.1 to 40 GHz). The device

is biased at a specific operating point.

Data Analysis: From the S-parameters, the current gain (h21) and maximum available power

gain (MAG) are calculated. The cut-off frequency (fT) is the frequency at which the current

gain extrapolates to unity (0 dB). The maximum oscillation frequency (fmax) is the frequency

where the power gain extrapolates to unity.

Objective: To evaluate the high-frequency operational limits of the transistor.

Trap Characterization:

Protocol: Techniques like Deep-Level Transient Spectroscopy (DLTS) and frequency-

dependent conductance/capacitance measurements are used to identify charge trapping

states within the semiconductor material or at its interfaces.[11] These traps can cause

performance degradation, such as "current collapse," where the RF output power drops after

high-voltage operation.[12][13]

Objective: To understand and mitigate reliability issues related to defects and surface states.

Logical Relationship of Performance
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The fundamental properties of the channel material create a cascade of effects that determine

the final device performance, highlighting the trade-offs between different HEMT designs.

Material Property

Device Parameter

Performance Metric

Channel Bandgap

Critical Breakdown Field

Wider BG -> Higher Field

Channel Alloy Scattering

Electron Mobility

More Scattering -> Lower µ

Thermal Conductivity

More Scattering -> Lower κ

Breakdown Voltage

Higher Field -> Higher Vbr

Frequency Response (fT, fmax)

Higher µ -> Higher fT

On-Resistance (Ron)

Higher µ -> Lower Ron

Heat Dissipation

Higher κ -> Better Dissipation

Click to download full resolution via product page

Fig. 3: Relationship between channel material properties and HEMT performance.

Conclusion
The choice between a conventional AlGaN/GaN HEMT and an AlGaN-channel HEMT involves

a critical trade-off between breakdown voltage and other key performance metrics like electron

mobility, thermal conductivity, and frequency response.

AlGaN/GaN (GaN Channel) HEMTs are the dominant technology, offering a superb balance

of high power, high frequency, and efficiency. The high electron mobility and superior thermal

conductivity of the GaN channel make them ideal for a vast range of RF and power switching

applications.

AlGaN-Channel HEMTs represent a promising research direction for applications demanding

extremely high breakdown voltages, potentially exceeding the limits of GaN-channel devices.
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[2] However, this advantage comes at the cost of lower electron mobility due to alloy

scattering and significantly poorer thermal conductivity, which can exacerbate self-heating

effects.[1][3] These challenges must be addressed through thermal management solutions

and device design optimization for them to become a viable alternative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14657816#comparative-analysis-of-algan-vs-gan-
hemts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b14657816#comparative-analysis-of-algan-vs-gan-hemts
https://www.benchchem.com/product/b14657816#comparative-analysis-of-algan-vs-gan-hemts
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14657816?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14657816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

